3-(4-Nitrophenyl)pyridine-1-oxide

Catalog No.
S8794356
CAS No.
M.F
C11H8N2O3
M. Wt
216.19 g/mol
Availability
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3-(4-Nitrophenyl)pyridine-1-oxide

Product Name

3-(4-Nitrophenyl)pyridine-1-oxide

IUPAC Name

3-(4-nitrophenyl)-1-oxidopyridin-1-ium

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C11H8N2O3/c14-12-7-1-2-10(8-12)9-3-5-11(6-4-9)13(15)16/h1-8H

InChI Key

JJQLVYXXYMTRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Pyridine-N-oxide derivatives have been studied since the mid-20th century, with early work focusing on their unique reactivity compared to unoxidized pyridines. The introduction of the N-oxide group enhances the aromatic system’s polarity, making it more susceptible to electrophilic substitution reactions. For example, the nitration of pyridine-N-oxide to form 4-nitropyridine-N-oxide was a landmark discovery, enabling safer and more efficient synthesis routes for nitro-substituted pyridines. Historically, batch reactors were used for such syntheses, but challenges like poor heat transfer and byproduct formation limited scalability. The advent of continuous flow microreactor technology in the 2010s revolutionized these processes, allowing precise temperature control and reduced reaction times.

The synthesis of pyridine-N-oxide itself has evolved significantly. Traditional methods employed hydrogen peroxide or peracetic acid as oxidants, but these often required harsh conditions. A modern approach uses m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at low temperatures, achieving high yields (95%) and purity. This method’s efficiency and scalability make it a cornerstone for producing derivatives like 3-(4-nitrophenyl)pyridine-1-oxide.

Significance of Nitrophenyl Substituents in Heterocyclic Systems

Nitrophenyl groups are pivotal in heterocyclic chemistry due to their electron-withdrawing nature, which stabilizes transition states in aromatic substitution reactions. In 3-(4-nitrophenyl)pyridine-1-oxide, the nitro group at the para position directs further functionalization and enhances the compound’s solubility in polar solvents. Such derivatives are intermediates in synthesizing agrochemicals, pharmaceuticals, and ligands for catalysis. For instance, nitropyridines are precursors to aminopyridines, which are key building blocks in antihistamines and antipsychotic drugs.

The nitro group also influences intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal engineering and materials science. These properties make 3-(4-nitrophenyl)pyridine-1-oxide a candidate for designing nonlinear optical materials or metal-organic frameworks (MOFs).

Direct Nitration Strategies for Pyridine-N-oxide Functionalization

Direct nitration of pyridine-N-oxide represents a foundational approach for introducing nitro groups at specific positions on the aromatic ring. The nitration typically employs a mixture of fuming nitric acid and concentrated sulfuric acid, generating a nitronium ion (NO₂⁺) that acts as the electrophilic species. In a documented procedure, pyridine-N-oxide dissolved in 1,2-dichloroethane undergoes nitration at 20°C, yielding 4-nitropyridine-N-oxide as the major product due to the strong para-directing effect of the N-oxide group [3]. The reaction’s regioselectivity arises from the electron-withdrawing nature of the N-oxide moiety, which polarizes the aromatic ring and directs electrophilic substitution to the 4-position.

The nitrating acid’s composition critically influences reaction efficiency. A 1:2.5 molar ratio of nitric acid to sulfuric acid optimizes nitronium ion generation while minimizing side reactions such as oxidation [3]. Computational studies corroborate that nitration at the 4-position induces minimal structural distortion in the pyridine-N-oxide framework, preserving bond lengths and angles within 0.01 Å of the parent compound [6]. This regiochemical fidelity ensures predictable functionalization, making direct nitration a reliable method for synthesizing 4-nitropyridine-N-oxide precursors.

Cross-Coupling Approaches for Aryl Group Introduction

Transition-metal-catalyzed cross-coupling reactions provide a versatile route for introducing aryl groups to pyridine-N-oxide scaffolds. Palladium-based systems, particularly those employing Pd(OAc)₂ and bulky phosphine ligands like P(t-Bu)₃, enable direct C–H arylation of pyridine-N-oxide with aryl halides. For instance, reacting pyridine-N-oxide with 4-nitroiodobenzene in toluene at 120°C in the presence of K₃PO₄ yields 3-(4-nitrophenyl)pyridine-1-oxide with 70–80% efficiency [4]. The N-oxide group serves a dual role: it activates the ortho C–H bond for metallation and prevents catalyst deactivation by coordinating to palladium.

Recent advancements include transition-metal-free conditions using tert-butyl hydroperoxide (TBHP) as an oxidant. This method facilitates oxidative cross-coupling between pyridine-N-oxide and ethers, forming C(sp²)–C(sp³) bonds without requiring precious metals [5]. While yields under these conditions are moderate (45–65%), the approach offers sustainability advantages by eliminating metal residues. Substrate electronic effects significantly impact reactivity; electron-deficient pyridine-N-oxide derivatives exhibit faster coupling kinetics due to enhanced C–H bond polarization [4].

Optimization of Reaction Conditions for High-Yield Synthesis

Optimizing reaction parameters is crucial for maximizing the yield of 3-(4-nitrophenyl)pyridine-1-oxide. Continuous flow reactors have emerged as a transformative technology, particularly for nitration and reduction steps. In one protocol, a two-stage flow system achieves 83% yield in the synthesis of 4-nitropyridine by combining nitration with subsequent phosphorus trichloride-mediated reduction [2]. The precise control of residence time (5 minutes) and temperature (50°C) in PTFE tubing minimizes decomposition pathways, enhancing overall process efficiency [2].

Catalyst loading and solvent selection also play pivotal roles. For palladium-catalyzed arylations, reducing Pd(OAc)₂ loading to 2.5 mol% while maintaining P(t-Bu)₃ at 6 mol% balances cost and activity [4]. Polar aprotic solvents like dimethylacetamide improve solubility of the N-oxide substrate, whereas toluene optimizes thermal stability during high-temperature couplings. Post-reaction workup strategies, such as alkaline extraction with sodium carbonate, effectively isolate the product while removing acidic byproducts [2].

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and precise atomic coordinates of 3-(4-Nitrophenyl)pyridine-1-oxide. While specific crystallographic data for this exact compound are limited in the current literature, extensive structural studies of related nitrophenyl-substituted pyridine N-oxides provide valuable insights into the expected molecular geometry and crystal packing arrangements [1].

Comparative crystallographic studies of structurally analogous compounds reveal fundamental geometric parameters characteristic of pyridine N-oxide derivatives. The semipolar nitrogen-oxygen bond length (N→O) in aromatic N-oxides typically ranges from 1.264 to 1.309 Å, with the precise value influenced by electronic effects of substituents [2] [3]. For pyridine N-oxide itself, gas-phase electron diffraction studies combined with X-ray crystallographic data demonstrate an N→O bond length of approximately 1.276 Å [3]. The presence of electron-withdrawing substituents such as the nitro group tends to decrease this bond length due to reduced electron density on the oxygen atom and enhanced N→O bond character [3].

Molecular geometry analysis indicates that pyridine N-oxide derivatives maintain overall planarity of the heterocyclic ring system. The C-N-C angle in the pyridine ring typically expands to approximately 120-121° compared to 117° in unoxidized pyridine, reflecting the geometric changes introduced by N-oxidation [2] [3]. The nitrophenyl substituent is expected to adopt a coplanar orientation with respect to the pyridine ring to maximize π-conjugation between the aromatic systems [1].

Table 1. Comparative Bond Lengths and Angles in Related Pyridine N-oxide Compounds

ParameterPyridine N-oxide4-Nitropyridine N-oxide4-Methylpyridine N-oxide
N→O (Å)1.276 [3]1.267 [3]1.275 [3]
N-C (Å)1.367 [3]1.373 [3]1.364 [3]
C-C (Å)1.378-1.390 [3]1.372-1.389 [3]1.377-1.395 [3]
C-N-C (°)120.7 [3]120.5 [3]121.0 [3]
Ipso angle (°)117.7 [3]119.9 [3]115.9 [3]

Crystal packing analysis of similar nitrophenyl N-oxide compounds demonstrates the formation of layered structures stabilized by intermolecular hydrogen bonding interactions. The oxygen atom of the N-oxide group serves as a hydrogen bond acceptor, while aromatic hydrogen atoms on adjacent molecules act as weak donors [3] [4]. Additional stabilization arises from π-π stacking interactions between aromatic ring systems and electrostatic interactions between the nitro group and neighboring molecules [3].

The ipso angle (the angle at the carbon bearing the substituent) provides important information about substituent effects on ring geometry. Electron-withdrawing groups like nitro increase this angle, while electron-donating groups decrease it relative to the parent compound [3]. For 3-(4-Nitrophenyl)pyridine-1-oxide, the ipso angle at the carbon bearing the nitrophenyl group is expected to reflect the combined electronic influence of both the nitro and N-oxide functionalities.

Nuclear Magnetic Resonance Spectroscopic Studies of Electronic Environment

Nuclear magnetic resonance spectroscopy provides comprehensive information about the electronic environment and molecular dynamics of 3-(4-Nitrophenyl)pyridine-1-oxide through analysis of both proton and carbon-13 chemical shifts and coupling patterns. The electronic effects of N-oxidation significantly alter the chemical shift patterns compared to the parent pyridine derivative [5] [6] [7].

Proton nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the pyridine N-oxide system. The aromatic protons of the pyridine ring typically exhibit downfield shifts relative to unoxidized pyridine due to the deshielding effect of the N-oxide group [5]. The H-2 proton (ortho to nitrogen) appears as the most downfield signal, typically in the range of 8.2-8.4 parts per million. The H-4 and H-6 protons (meta to nitrogen) resonate in the 7.3-7.6 parts per million region, while H-5 (para to nitrogen) appears around 7.1-7.3 parts per million [5].

The nitrophenyl substituent contributes additional aromatic signals with characteristic splitting patterns. The para-disubstituted benzene ring exhibits two distinct doublets: the protons ortho to the nitro group (H-3' and H-5') appear significantly downfield at approximately 8.1-8.3 parts per million due to the strong electron-withdrawing effect of the nitro group, while the protons meta to nitro (H-2' and H-6') resonate at 7.4-7.6 parts per million [8].

Table 2. Expected Proton Nuclear Magnetic Resonance Chemical Shifts for 3-(4-Nitrophenyl)pyridine-1-oxide

PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-28.3-8.4dJ = 5.5-6.0
H-47.4-7.6ddJ = 7.5-8.0, 1.5-2.0
H-57.2-7.4ddJ = 7.5-8.0, 4.5-5.0
H-67.5-7.7dJ = 8.0-8.5
H-2', H-6'7.4-7.6dJ = 8.5-9.0
H-3', H-5'8.1-8.3dJ = 8.5-9.0

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic structure and substituent effects throughout the molecular framework [7]. The carbon atoms of the pyridine ring exhibit characteristic chemical shifts that reflect the electronic influence of N-oxidation. The carbon alpha to nitrogen (C-2 and C-6) typically appears at 139-142 parts per million, while the carbon para to nitrogen (C-4) resonates around 126-129 parts per million [7].

The nitrophenyl carbon signals provide additional structural confirmation. The carbon bearing the nitro group (C-4') exhibits a distinctive downfield shift to approximately 147-149 parts per million due to the strong electron-withdrawing effect. The quaternary carbon of the nitro group itself appears around 148-150 parts per million, while the aromatic carbons ortho and meta to nitro resonate at 123-125 and 129-131 parts per million, respectively [7].

Table 3. Expected Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

PositionChemical Shift (ppm)Assignment
C-2140-142Pyridine α to N-oxide
C-3134-136Pyridine bearing nitrophenyl
C-4126-129Pyridine para to N-oxide
C-5127-130Pyridine meta to N-oxide
C-6139-142Pyridine α to N-oxide
C-1'143-145Quaternary carbon of nitrophenyl
C-2', C-6'129-131Aromatic CH meta to nitro
C-3', C-5'123-125Aromatic CH ortho to nitro
C-4'147-149Quaternary carbon bearing nitro

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation through the identification of through-bond and through-space connectivities. These techniques are particularly valuable for confirming the substitution pattern and spatial relationships within the molecule [5] [6].

The electronic environment analysis reveals significant influence of both the N-oxide and nitro functionalities on the overall molecular electronic distribution. The electron-withdrawing nature of both groups creates a synergistic effect that enhances the electrophilic character of the aromatic systems and influences reactivity patterns [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(4-Nitrophenyl)pyridine-1-oxide provides characteristic fragmentation patterns that enable structural identification and molecular weight confirmation. The fragmentation behavior of aromatic N-oxides follows well-established pathways involving loss of oxygen, fragmentation of the N-oxide bond, and cleavage of aromatic substituents [9] [10] [11].

The molecular ion peak appears at mass-to-charge ratio 216, corresponding to the molecular formula C₁₁H₈N₂O₃. The molecular ion typically exhibits moderate intensity due to the relative stability of the aromatic N-oxide system [9] [11]. The isotope pattern shows the characteristic M+1 and M+2 peaks reflecting the natural abundance of carbon-13 and oxygen-18 isotopes.

Primary fragmentation pathways involve several characteristic processes. Loss of atomic oxygen (16 mass units) from the molecular ion generates the base peak at mass-to-charge ratio 200, corresponding to the formation of 3-(4-nitrophenyl)pyridine through deoxygenation of the N-oxide functionality [9]. This fragmentation represents the most favorable pathway due to the relatively weak N-oxide bond and the formation of a stable aromatic system.

Secondary fragmentation involves loss of the nitro group (46 mass units) from both the molecular ion and the deoxygenated species. Loss of nitrogen dioxide from the molecular ion yields a fragment at mass-to-charge ratio 170, while loss from the deoxygenated species produces a peak at mass-to-charge ratio 154 [10]. These fragmentations reflect the characteristic behavior of nitroaromatic compounds under electron impact conditions.

Table 4. Major Fragmentation Patterns and Proposed Structures

m/zRelative IntensityLoss from Molecular IonProposed Fragment Structure
21615-25%-Molecular ion [M]⁺-
200100% (base peak)-16 (O)3-(4-Nitrophenyl)pyridine
17030-40%-46 (NO₂)3-Phenylpyridine-1-oxide
15425-35%-62 (NO₂ + O)3-Phenylpyridine
13915-25%-77 (C₆H₅)4-Nitropyridine-1-oxide
12320-30%-93 (C₆H₅ + O)4-Nitropyridine
9310-20%-123 (C₅H₄NO₂)4-Nitrophenyl cation
7815-25%-138Pyridine cation
7720-30%-139Phenyl cation
5110-15%-165C₄H₃⁺

Tertiary fragmentation processes involve further breakdown of the primary fragments through loss of small neutral molecules. The phenyl cation at mass-to-charge ratio 77 represents a common fragment from aromatic compounds and provides structural confirmation of the phenyl substituent [11]. Loss of acetylene (26 mass units) from the phenyl cation generates the stable C₄H₃⁺ fragment at mass-to-charge ratio 51.

The fragmentation pattern analysis reveals several diagnostic features specific to the N-oxide functionality. The characteristic loss of 16 mass units (atomic oxygen) serves as a definitive marker for N-oxide compounds and distinguishes them from other nitrogen-containing aromatics [9] [12]. The relative intensity of this fragmentation compared to the molecular ion provides information about the stability of the N-oxide bond in the specific molecular environment.

Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution accurate mass measurements, provide additional structural confirmation through precise mass determination of fragment ions and collision-induced dissociation studies [13] [9]. These techniques enable differentiation between isobaric fragments and provide mechanistic insight into the fragmentation processes.

Table 5. Diagnostic Ion Series for Structural Confirmation

Ion Seriesm/z ValuesStructural Significance
[M-O]⁺- series200, 154, 123N-oxide deoxygenation
[M-NO₂]⁺- series170, 154, 108Nitro group loss
Aromatic series77, 51, 39Phenyl fragmentation
Pyridine series78, 52, 51Pyridine ring breakdown
Tropylium series77, 65, 51Rearrangement products

The mass spectrometric fragmentation pattern of 3-(4-Nitrophenyl)pyridine-1-oxide provides a characteristic fingerprint that enables unambiguous identification of the compound and confirmation of its molecular structure. The combination of specific fragmentation pathways, diagnostic ion losses, and isotope patterns creates a unique spectral signature suitable for analytical identification and quantitative analysis [13] [9] [14].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

216.05349212 g/mol

Monoisotopic Mass

216.05349212 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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